4-(3-Bromo-4-fluorophenyl)butanal
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Overview
Description
4-(3-Bromo-4-fluorophenyl)butanal is an organic compound that belongs to the class of aromatic aldehydes It features a butanal group attached to a 3-bromo-4-fluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-4-fluorophenyl)butanal can be achieved through several methods. One common approach involves the bromination of 4-fluorobenzene followed by a Grignard reaction to introduce the butanal group. The reaction conditions typically involve the use of bromine and a suitable solvent, such as dichloromethane, followed by the addition of a Grignard reagent like butylmagnesium bromide .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and Grignard reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-4-fluorophenyl)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 4-(3-Bromo-4-fluorophenyl)butanoic acid.
Reduction: 4-(3-Bromo-4-fluorophenyl)butanol.
Substitution: 4-(3-Methoxy-4-fluorophenyl)butanal.
Scientific Research Applications
4-(3-Bromo-4-fluorophenyl)butanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-4-fluorophenyl)butanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine and fluorine atoms on the aromatic ring may enhance the compound’s binding affinity to certain biological targets, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chloro-4-fluorophenyl)butanal
- 4-(3-Bromo-4-chlorophenyl)butanal
- 4-(3-Bromo-4-methylphenyl)butanal
Uniqueness
4-(3-Bromo-4-fluorophenyl)butanal is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents may enhance the compound’s stability and binding affinity to specific targets compared to similar compounds .
Properties
Molecular Formula |
C10H10BrFO |
---|---|
Molecular Weight |
245.09 g/mol |
IUPAC Name |
4-(3-bromo-4-fluorophenyl)butanal |
InChI |
InChI=1S/C10H10BrFO/c11-9-7-8(3-1-2-6-13)4-5-10(9)12/h4-7H,1-3H2 |
InChI Key |
XTLOAGYLQICNQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCCC=O)Br)F |
Origin of Product |
United States |
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